N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride
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Overview
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride is a complex organic compound that combines structural elements from both indene and chromene families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Derivative: Starting with a suitable indene precursor, the compound undergoes a series of reactions to introduce the amino group at the desired position. This often involves catalytic hydrogenation and amination steps.
Chromene Derivative Synthesis: The chromene moiety is synthesized separately, usually starting from salicylaldehyde derivatives through cyclization reactions.
Coupling Reaction: The indene and chromene derivatives are then coupled under specific conditions, often involving amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for certain steps, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the chromene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: It can be used as a probe to study various biological pathways, especially those involving oxidative stress and cellular signaling.
Chemical Biology: The compound serves as a tool for understanding enzyme mechanisms and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it might inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide
- **N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride
Uniqueness
The uniqueness of this compound lies in its combined indene and chromene structures, which confer distinct chemical and biological properties. This dual structure allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3.ClH/c20-17-13-7-3-1-5-11(13)10-15(17)21-18(22)14-9-12-6-2-4-8-16(12)24-19(14)23;/h1-9,15,17H,10,20H2,(H,21,22);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKAPJLKBPKRHW-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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